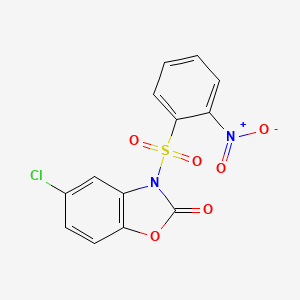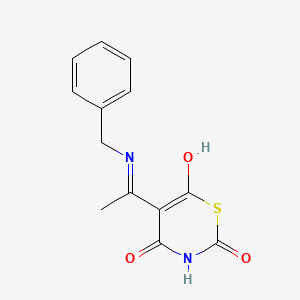![molecular formula C18H18ClNO3 B15283664 2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B15283664.png)
2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide is an organic compound with a complex structure that includes a chlorobenzoyl group and a hydroxymethylpropyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide typically involves the following steps:
Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The 4-chlorobenzoyl chloride is then reacted with N-[1-(hydroxymethyl)propyl]amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-(4-carboxybenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide.
Reduction: Formation of 2-(4-chlorobenzyl)-N-[1-(hydroxymethyl)propyl]benzamide.
Substitution: Formation of 2-(4-substituted benzoyl)-N-[1-(hydroxymethyl)propyl]benzamide.
Aplicaciones Científicas De Investigación
2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzoyl-2-(4-chlorobenzoyl)hydrazine
- 2-(4-chlorobenzoyl)-1,1,1-trimethylhydrazinium
- 4-(4-chlorobenzoyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C18H18ClNO3 |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
2-(4-chlorobenzoyl)-N-(1-hydroxybutan-2-yl)benzamide |
InChI |
InChI=1S/C18H18ClNO3/c1-2-14(11-21)20-18(23)16-6-4-3-5-15(16)17(22)12-7-9-13(19)10-8-12/h3-10,14,21H,2,11H2,1H3,(H,20,23) |
Clave InChI |
JYZYPAKDQLLCKO-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
![3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283600.png)

![N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B15283614.png)
![1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B15283618.png)
![2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15283622.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283629.png)
![3-[3-(2,6-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B15283631.png)
![4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B15283639.png)
![2-[4-(2,3-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15283641.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B15283643.png)
![3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B15283648.png)

